molecular formula C19H13F3N4OS B2826761 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether CAS No. 477845-73-1

6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether

Katalognummer: B2826761
CAS-Nummer: 477845-73-1
Molekulargewicht: 402.4
InChI-Schlüssel: MUVYLYHWFCNRAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological applications. Its structure features:

  • A methylsulfanyl group at position 6, which may enhance lipophilicity and metabolic stability.
  • A phenyl group at position 1, contributing to aromatic stacking interactions.

Structural characterization methods (e.g., X-ray crystallography) may employ programs like SHELX for refinement .

Eigenschaften

IUPAC Name

6-methylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4OS/c1-28-18-24-16-15(11-23-26(16)13-7-3-2-4-8-13)17(25-18)27-14-9-5-6-12(10-14)19(20,21)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVYLYHWFCNRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the methylsulfanyl and phenyl ether groups.

  • Formation of Pyrazolo[3,4-d]pyrimidine Core

      Starting Materials: 3-aminopyrazole and ethyl acetoacetate.

      Reaction Conditions: Cyclization reaction in the presence of a base such as sodium ethoxide.

      Product: Pyrazolo[3,4-d]pyrimidine intermediate.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: Mild to moderate temperatures.

      Products: Sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Typically carried out in an inert atmosphere.

      Products: Reduced forms of the compound, potentially altering the methylsulfanyl group.

  • Substitution

      Reagents: Various nucleophiles or electrophiles.

      Conditions: Depends on the nature of the substituent being introduced.

      Products: Substituted derivatives of the original compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: DCC, EDC for etherification reactions.

    Bases: Sodium ethoxide, sodium hydride for nucleophilic substitutions.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds within the pyrazolo-pyrimidine family exhibit a range of biological activities:

  • Antiparasitic and Antifungal Activities : Some derivatives have shown promising results against parasitic infections and fungal pathogens. For example, modifications to the pyrazolo-pyrimidine scaffold can enhance its efficacy against specific strains of fungi and parasites .
  • Anticancer Potential : Preliminary studies have demonstrated that certain pyrazolo-pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. In vitro assays have indicated that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
  • Antimicrobial Activity : The compound's derivatives have been evaluated for their antimicrobial properties against bacteria such as Pseudomonas aeruginosa and Escherichia coli. Specific derivatives exhibited significant minimum inhibitory concentrations (MIC), indicating strong antibacterial activity .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazolo-pyrimidine derivatives for their anticancer properties against multiple tumor cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549). The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of pyrazolo-pyrimidine derivatives was screened for antimicrobial activity. The most active compounds were subjected to further molecular docking studies to elucidate their mechanism of action against bacterial targets such as MurD and DNA gyrase. This approach provided insights into how structural variations influence biological activity .

Summary Table of Applications

Application Area Activity Type Target Organisms/Cells Observations
AntiparasiticInhibitoryVarious parasitesPromising activity in preliminary tests
AntifungalInhibitoryFungal pathogensSignificant efficacy noted
AnticancerCytotoxicCancer cell lines (e.g., MCF7)Induces apoptosis in treated cells
AntimicrobialBactericidalPseudomonas aeruginosa, etc.Low MIC values observed

Wirkmechanismus

The mechanism of action of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo-Pyrimidine Core

Thiophene Carboxylate Derivative

Methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate () differs in its thiophene ring and methyl carboxylate substituent.

  • Key Differences: The thiophene ring replaces the benzene ring in the ether moiety, altering electronic properties (thiophene is less aromatic than benzene).
  • Inference : The thiophene derivative may exhibit distinct binding affinities in biological systems due to reduced aromaticity and increased hydrogen-bonding capacity .
Chlorinated Phenyl Ether Analog

6-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether () features chlorine atoms instead of a trifluoromethyl group.

  • Key Differences :
    • Chlorine substituents are less electron-withdrawing than CF₃ but increase molecular weight and lipophilicity.
    • Chlorinated aromatics may confer resistance to oxidative metabolism but raise toxicity concerns.
  • Inference : The trichlorophenyl analog could display enhanced stability in vivo but with a higher risk of bioaccumulation .

Heterocyclic Core Modifications

Pyrazolo[3,4-b]pyridine Derivatives

Compounds like ethyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylate () replace the pyrimidine ring with a pyridine system.

  • Key Differences :
    • The pyridine ring lacks one nitrogen atom, reducing hydrogen-bonding sites.
    • The ethyl ester group at position 4 may alter pharmacokinetics (e.g., slower hydrolysis compared to ethers).
  • Inference : Such modifications could reduce target specificity but improve oral bioavailability .
Thiazolo-Pyrimidinone Derivatives

Synthesized compounds (e.g., 14,17–19 in ) incorporate a fused thiazolo ring, forming pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one .

  • Key Differences :
    • The thiazolo ring adds rigidity and sulfur-based interactions.
    • Synthesis involves sulfuric acid-mediated cyclization, contrasting with milder conditions for ether formation.
  • Inference : The thiazolo derivatives may exhibit enhanced thermal stability and altered solubility profiles .

Functional Group Effects

Sulfonyl vs. Sulfanyl Groups

4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine () replaces the methylsulfanyl group with an ethylsulfonyl moiety.

  • The ethyl chain may enhance membrane permeability but reduce metabolic stability.
  • Inference : Sulfonyl-containing analogs might show higher potency in enzyme inhibition assays but shorter half-lives .

Data Table: Structural and Inferred Properties

Compound Name Core Structure Key Substituents Inferred Solubility Potential Bioactivity
Target Compound Pyrazolo[3,4-d]pyrimidine 6-MeS, 4-O-(3-CF₃Ph) Moderate (lipophilic) Kinase inhibition
Methyl 3-{[6-(MeS)-1-Ph-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate Pyrazolo[3,4-d]pyrimidine 4-O-(thiophene-2-carboxylate) High (polar ester) Anticancer, antiviral
6-(MeS)-1-Ph-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether Pyrazolo[3,4-d]pyrimidine 4-O-(2,4,5-Cl₃Ph) Low (chlorinated) Antimicrobial
Ethyl 6-[4-(difluoromethoxy)Ph]-3-Me-1-[2-CF₃Ph]pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo[3,4-b]pyridine 4-COOEt, 6-(4-OCF₂HPh) Moderate Anti-inflammatory
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one derivatives Thiazolo-pyrimidinone Fused thiazolo ring Variable Antifungal, enzyme modulation

Biologische Aktivität

The compound 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for the compound is C19H13F3N4OSC_{19}H_{13}F_3N_4OS with a molecular weight of 402.39 g/mol . The structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a methylsulfanyl group and a trifluoromethyl phenyl ether moiety. This unique structure is hypothesized to contribute to its biological activities.

Antitumor Activity

Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, compared to 9.20 µM for doxorubicin, a standard chemotherapy drug . The mechanism involves the induction of apoptosis in cancer cells, which was confirmed through flow cytometric analysis.

Antimicrobial Activity

Preliminary studies have shown that compounds within this class exhibit varying degrees of antimicrobial activity. For example, certain derivatives have been tested against Gram-positive bacteria and displayed minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For instance, it has been noted to target dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cell proliferation . Inhibitors of DHFR are particularly valuable in cancer therapy due to their role in limiting tumor growth.

Structure-Activity Relationships (SAR)

The biological activity of the compound can be significantly influenced by structural modifications. Studies indicate that substituents on the pyrazolo[3,4-d]pyrimidine ring can enhance or diminish activity against various biological targets. For example:

  • Methyl substitutions at specific positions have been shown to improve binding affinity to target proteins.
  • The introduction of trifluoromethyl groups has been correlated with increased lipophilicity and improved cellular uptake .

Data Summary

CompoundActivity TypeIC50 ValueTarget
6aAntitumor2.24 µMA549
1dAntitumor1.74 µMMCF-7
10Antibacterial32 µg/mLBacillus cereus
-DHFR Inhibition-DHFR

Case Studies

In a notable study, derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and tested for their anticancer properties across multiple cell lines including HepG2 and PC-3. The results indicated that modifications on the phenyl rings significantly influenced the cytotoxicity and selectivity towards cancer cells .

Q & A

Basic: What are the critical steps in synthesizing 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether?

The synthesis of this compound involves multi-step protocols common to pyrazolo[3,4-d]pyrimidine derivatives. Key steps include:

  • Core formation : Condensation of substituted pyrazole precursors with thiourea or thioacetamide derivatives to introduce the methylsulfanyl group at position 6 .
  • Etherification : Nucleophilic substitution or Ullmann-type coupling to attach the 3-(trifluoromethyl)phenyl ether group at position 3. This requires anhydrous conditions (e.g., DMF/toluene) and catalysts like CuI .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.